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Compound of Interest

Compound Name: [Cu(NH3)4(OH2)](2+)

Cat. No.: B1238902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of
tetraamminecopper(ll) sulfate monohydrate, [Cu(NH3)4]SO4-H20. Esteemed for its vibrant blue
crystals, this coordination complex serves as a fundamental model in inorganic chemistry and
materials science. This document summarizes its key crystallographic data, details the
experimental protocols for its synthesis and structural determination, and visualizes the intricate
relationships within its crystalline lattice.

Crystallographic Data Summary

The crystal structure of tetraamminecopper(ll) sulfate monohydrate has been meticulously
determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic
system, belonging to the space group Pnma.[1] This arrangement dictates a specific symmetry
in the packing of the constituent ions within the unit cell. The crystallographic data, refined from
multiple studies, are presented in Table 1 for clarity and comparative analysis.

Table 1: Crystallographic Data for Tetraamminecopper(ll) Sulfate Monohydrate
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Parameter

Value

Chemical Formula

[Cu(NH3)a(H20)]SO4

Molar Mass

245.79 g/mol [2]

Crystal System

Orthorhombic

Space Group

Pnma (No. 62)[1]

Lattice Parameters

a 10.651 A[1]
b 11.986 A[1]
C 7.069 A[1]
Unit Cell Volume 902.1 A3

Z (Formula units per unit cell) 4

Calculated Density

1.81 g/cm3[2]

Coordination Geometry

Square Pyramidal[1][2]

Selected Bond Distances

Cu-N

~2.10 A[2]

Cu-O(H:0)

~2.33 A[2]

Note: The formula is more accurately represented as [Cu(NH3)4(H20)]SOa, reflecting the

coordination of the water molecule to the copper center.[1][2]

Experimental Protocols

Synthesis of Tetraamminecopper(ll) Sulfate

Monohydrate

The synthesis of high-purity crystals of tetraamminecopper(ll) sulfate monohydrate is a well-

established procedure in inorganic chemistry. The following protocol is a standard method for

its preparation:
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» Dissolution of Copper(ll) Sulfate: A saturated aqueous solution of copper(ll) sulfate
pentahydrate (CuSOa4-5H20) is prepared by dissolving the salt in distilled water. Gentle
heating can be applied to facilitate dissolution.

o Formation of the Complex: To the saturated copper(ll) sulfate solution, a concentrated
agueous solution of ammonia (NHs) is added dropwise with constant stirring. Initially, a pale
blue precipitate of copper(ll) hydroxide is formed.

o Redissolution and Complexation: Upon further addition of concentrated ammonia, the
copper(ll) hydroxide precipitate dissolves, resulting in the formation of a deep blue solution
containing the tetraamminecopper(ll) complex cation, [Cu(NHs)a]?*.

o Crystallization: The product is precipitated from the deep blue solution by the addition of a
water-miscible organic solvent, such as ethanol or isopropanol. This decreases the solubility
of the ionic complex, leading to the formation of crystalline tetraamminecopper(ll) sulfate
monohydrate.

« |solation and Drying: The resulting deep blue crystals are collected by vacuum filtration. The
crystals are then washed with a small amount of cold ethanol to remove any soluble
impurities and subsequently dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of tetraamminecopper(ll) sulfate monohydrate is
achieved through single-crystal X-ray diffraction. A typical experimental workflow is as follows:

o Crystal Selection and Mounting: A suitable single crystal of the compound, with well-defined
faces and free of visible defects, is selected under a microscope. The crystal is then
mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a specific temperature (often 100 K or room temperature) to reduce
thermal vibrations of the atoms. Monochromatic X-ray radiation, typically from a molybdenum
(Mo Ka, A = 0.71073 A) or copper (Cu Ka, A = 1.5418 A) source, is directed at the crystal. As
the crystal is rotated, a series of diffraction patterns are collected by a detector.
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» Data Processing: The collected diffraction data are processed to determine the unit cell
dimensions and the symmetry of the crystal, leading to the assignment of the space group.
The intensities of the diffracted X-ray beams are integrated and corrected for various

experimental factors.

o Structure Solution and Refinement: The processed data are used to solve the crystal
structure, which involves determining the initial positions of the atoms in the unit cell. This is
typically achieved using direct methods or Patterson methods. The initial structural model is
then refined using a least-squares method, which adjusts the atomic positions and thermal
parameters to achieve the best possible agreement between the observed and calculated

diffraction intensities.

Visualizations

The following diagrams illustrate the key structural features and the experimental workflow for
the crystallographic analysis of tetraamminecopper(ll) sulfate monohydrate.
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Fig. 1: Experimental workflow from synthesis to structure determination.
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Fig. 2: Coordination environment of the Copper(ll) ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

